
N,N-bis(2-hydroxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-bis(2-hydroxyethyl)ethylenediamine” is a compound that has been studied . It is used as a pharmaceutical intermediate . Another similar compound, “N,N’-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34)” has been studied for its use in oxidative hair dye with a concentration on head of maximum 1.0% and as a non-oxidative hair dye with a concentration up to 1.5% .
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, “N,N-bis-(2-Hydroxyethyl)oleamide (NHEO)” was synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . Another study reported the one-pot solvent-free synthesis of N,N-Bis(2-Hydroxyethyl) Alkylamide from Triglycerides using Zinc-Doped Calcium Oxide Nanospheroids as a Heterogeneous Catalyst .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the complex formation of N,N-bis(2-hydroxyethyl)taurine with cobalt (II) and nickel (II) ions has been studied . Another study reported the structure of N,N’-bis(2-hydroxyethyl)ethane-1,2-diamine and its complexes .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed. For example, the amidation reaction of natural triglycerides was found to follow the pseudo-first-order kinetic model .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the chemical analysis, rheological behavior and stabilizing ability of N,N-bis-(2-Hydroxyethyl) Oleamide for metal and metal oxide slurries has been investigated .
Safety and Hazards
The safety and hazards of similar compounds have been studied. For example, “N,N-bis(2-hydroxyethyl)ethylenediamine” is classified as Skin Corr. 1B, which means it causes severe skin burns and eye damage . Another compound, “N,N’-Bis(2-hydroxyethyl)oxamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c15-5-3-14(4-6-16)20(18,19)8-1-2-9-10(7-8)13-11(17)12-9/h1-2,7,15-16H,3-6H2,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDKYRLZDROXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N(CCO)CCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2903329.png)
![N-(4-(methylthio)benzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2903330.png)


![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine](/img/structure/B2903333.png)

![N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2903335.png)
![N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2903336.png)



![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)